Product packaging for Ethyl 9H-fluorene-9-carboxylate(Cat. No.:CAS No. 26878-12-6)

Ethyl 9H-fluorene-9-carboxylate

Cat. No.: B1618392
CAS No.: 26878-12-6
M. Wt: 238.28 g/mol
InChI Key: DAOQKFHSVVIUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 9H-fluorene-9-carboxylate (CAS 26878-12-6) is an ester derivative of fluorene with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol . This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring the fluorene skeleton, makes it a valuable precursor for the development of more complex molecules. Research into structural analogs, particularly those with a hydroxy substitution at the 9-position, has revealed significant pharmacological potential. For instance, studies on 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-9-carboxylate hydrochloride have demonstrated that such derivatives can exhibit low toxicity and pronounced central muscarinic anticholinergic activity, leading to antidepressant and antianxiety effects in preclinical models . This highlights the value of this compound as a key building block in the exploration of new psychotropic agents. The compound has a calculated density of 1.177 g/cm³ and a high boiling point of approximately 366°C at 760 mmHg . This product is intended for research and development applications in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O2 B1618392 Ethyl 9H-fluorene-9-carboxylate CAS No. 26878-12-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26878-12-6

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 9H-fluorene-9-carboxylate

InChI

InChI=1S/C16H14O2/c1-2-18-16(17)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,2H2,1H3

InChI Key

DAOQKFHSVVIUKC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2C3=CC=CC=C13

Other CAS No.

26878-12-6

Origin of Product

United States

Synthetic Methodologies for Ethyl 9h Fluorene 9 Carboxylate and Its Analogs

Direct Carboxylation and Esterification Approaches to Fluorene (B118485) Carboxylates

The synthesis of ethyl 9H-fluorene-9-carboxylate and its analogs can be achieved through direct carboxylation and subsequent esterification of fluorene precursors. These methods provide a straightforward route to this important class of compounds.

Carboxylation of 9H-Fluorene Precursors with Alkylating Agents

The introduction of a carboxyl group at the 9-position of the fluorene ring is a key step in the synthesis of fluorene-9-carboxylic acids. This is often accomplished by reacting fluorene with a suitable carboxylating agent in the presence of a strong base. One common approach involves the use of dialkyl carbonates, such as diethyl carbonate, which serve as both the carboxylating agent and the solvent. google.comprepchem.com The reaction is typically facilitated by an alkali metal hydride, like sodium hydride, or a potassium alkoxide. google.com

The process begins with the deprotonation of fluorene at the C9 position by the strong base, generating a fluorenyl anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the dialkyl carbonate, leading to the formation of a fluorene-9-carboxylic acid ester. google.com The reaction mixture is subsequently neutralized with an acid, and the resulting ester can be isolated. Saponification of the ester yields the desired fluorene-9-carboxylic acid. google.com

Alternatively, nickel-catalyzed C-H alkylation of 9H-fluorene using alcohols as the alkylating agents has been reported. rsc.org This method offers a different approach to functionalize the 9-position of fluorene. Alkylating agents, in a broader sense, are compounds that can transfer an alkyl group to a substrate. oncohemakey.com In the context of carboxylation, after an initial functionalization, further synthetic steps would be required to introduce the carboxyl group.

The table below summarizes a typical carboxylation reaction of fluorene.

ReactantsReagentsProductYieldReference
Fluorene, Diethyl carbonatePotassium ethylate, Hydrochloric acidFluorene-9-carboxylic acid72.7% prepchem.com
Fluorene, Diethyl carbonateSodium hydride, Acetic acid, Hydrochloric acidFluorene-9-carboxylic acid80.7% google.com

Esterification of 9H-Fluorene-9-Carboxylic Acid Derivatives

Once 9H-fluorene-9-carboxylic acid is obtained, the next step is its conversion to the corresponding ethyl ester. This is typically achieved through esterification reactions.

Classical Esterification Protocols

The most common classical method for this transformation is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of the desired alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed during the reaction is often removed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

A specific example is the synthesis of methyl 9-hydroxy-9H-fluorene-9-carboxylate, where 9-hydroxy-9H-fluorene-9-carboxylic acid is refluxed in methanol (B129727) saturated with hydrogen chloride. prepchem.com This highlights the direct application of Fischer esterification conditions to a fluorene-based carboxylic acid.

Advanced Catalytic Esterification Methods

While classical methods are effective, advanced catalytic techniques can offer milder reaction conditions and improved efficiency. While specific examples for the catalytic esterification of 9H-fluorene-9-carboxylic acid are not prevalent in the provided search results, the broader field of organic synthesis has seen the development of various catalytic systems for esterification. These can include the use of Lewis acids, organocatalysts, and enzymes. These modern methods often provide higher yields, greater selectivity, and are more environmentally benign compared to traditional approaches.

Multi-Component Reactions and Tandem Processes for Fluorene Ester Construction

Multi-component reactions (MCRs) and tandem or cascade processes represent highly efficient strategies for the synthesis of complex molecules like fluorene esters from simple starting materials in a single pot. researchgate.netfrontiersin.org These reactions are characterized by their high atom economy and procedural simplicity. frontiersin.org

Michael Addition and Subsequent Annulation Strategies for Fluorene Ring Formation

A notable strategy for constructing the fluorene ring system involves a sequence of Michael addition and annulation reactions. mdpi.com The Robinson annulation, which combines a Michael addition with an aldol (B89426) condensation, is a classic example of such a strategy. youtube.com

In the context of synthesizing fluorene carboxylates, a reported method involves the Michael addition of an acetoacetate (B1235776) derivative to a 2-benzylideneindan-1-one. mdpi.com This is followed by an intramolecular Robinson annulation and subsequent aromatization to yield 3-hydroxy-9H-fluorene-2-carboxylates. mdpi.com This sequential reaction can be performed in a two-step process or as a one-pot procedure without the isolation of intermediates, providing direct access to the functionalized fluorene core. mdpi.com

The key steps in this process are:

Michael Addition: The enolate of ethyl acetoacetate adds to the β-carbon of the α,β-unsaturated ketone in 2-benzylideneindan-1-one. mdpi.commasterorganicchemistry.com

Annulation: The resulting intermediate undergoes an intramolecular aldol-type condensation to form a new six-membered ring. youtube.com

Aromatization: The newly formed ring is then aromatized, often through oxidation, to generate the stable fluorene system. mdpi.com

This methodology allows for the synthesis of a variety of substituted fluorene carboxylates by varying the substituents on the starting 2-benzylideneindan-1-one. mdpi.com The table below shows examples of fluorene carboxylates synthesized using this method.

Starting Material (2-benzylidene-1-indanone derivative)Product (Ethyl 3-hydroxy-9H-fluorene-2-carboxylate derivative)YieldReference
2-(4-Fluorobenzylidene)-1-indanoneEthyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate46% mdpi.com
2-(4-Methoxybenzylidene)-1-indanoneEthyl 3-hydroxy-1-(4-methoxyphenyl)-9H-fluorene-2-carboxylate45% mdpi.com
2-(o-Toluylidene)-1-indanoneEthyl 3-hydroxy-1-(o-tolyl)-9H-fluorene-2-carboxylate45% mdpi.com
2-Propylidene-1-indanoneEthyl 3-hydroxy-1-propyl-9H-fluorene-2-carboxylate41% mdpi.com

Palladium-Catalyzed Cyclization and C(sp2)-H Activation Pathways

Palladium catalysis has emerged as a powerful tool for the synthesis of fluorene derivatives, offering efficient routes through cyclization and C(sp²)-H activation. These methods are particularly valuable for constructing the rigid fluorene core. One notable approach involves the palladium-catalyzed annulation of arynes with substituted o-halostyrenes, which directly yields substituted 9-fluorenylidenes. This single-step process forms two new carbon-carbon bonds under relatively mild conditions and demonstrates tolerance for a range of functional groups, including esters, nitriles, aldehydes, and ketones. nih.gov

Furthermore, palladium-catalyzed reactions are instrumental in the synthesis of fluoren-9-ones, which are key precursors to this compound and its analogs. For instance, the cyclocarbonylation of o-halobiaryls in the presence of a palladium catalyst provides a high-yielding pathway to various substituted fluoren-9-ones. organic-chemistry.org This method is effective for substrates bearing both electron-donating and electron-withdrawing groups. organic-chemistry.org Another innovative palladium-catalyzed method involves the sequential reaction of 2-bromobenzaldehydes with arylboronic acids, proceeding through an addition reaction followed by cyclization via a C-H activation-oxidation sequence to afford substituted fluorenones. organic-chemistry.org

Hantzsch-Type Reactions Incorporating Fluorene Scaffolds

The Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine (B1217469). wikipedia.org The initial dihydropyridine product can then be oxidized to the corresponding pyridine, driven by the formation of an aromatic system. wikipedia.org

While not a direct route to this compound itself, the principles of the Hantzsch reaction can be adapted to incorporate the fluorene scaffold into more complex heterocyclic systems. By utilizing a fluorene-based aldehyde as one of the starting materials, it is conceivable to generate dihydropyridines and pyridines bearing a fluorene substituent. Such a strategy would involve the reaction of a fluorene carboxaldehyde with a β-ketoester and a nitrogen source. This approach offers a pathway to novel compounds that merge the photophysical properties of the fluorene unit with the diverse biological and material applications associated with the dihydropyridine and pyridine cores. The Hantzsch reaction is known for its efficiency and the ability to construct complex molecules in a single step, making it an attractive method for library synthesis. researchgate.net The use of "greener" solvents and catalysts in Hantzsch reactions is also an area of active research. wikipedia.orgresearchgate.net

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of the target compound and its analogs is highly dependent on the efficient preparation of key precursors and intermediates.

Preparation of 9H-Fluorene-9-Carboxylic Acid

9H-Fluorene-9-carboxylic acid is a pivotal intermediate. Several synthetic routes are available for its preparation. One established method involves the reaction of fluorene with a dialkyl carbonate, such as diethyl carbonate, in the presence of a strong base like potassium ethylate or an alkali hydride. prepchem.comgoogle.com The resulting fluorene-9-carboxylate ester is then saponified to yield the desired carboxylic acid. google.com An alternative synthesis starts from benzilic acid, which undergoes cyclization in the presence of anhydrous aluminum chloride in benzene (B151609) to produce 9-fluorenecarboxylic acid in high yield. orgsyn.org

Synthesis of 9H-Fluorene-9-Carboxylic Acid
Starting MaterialKey ReagentsReaction ConditionsYieldReference
FluoreneDiethyl carbonate, Potassium ethylate, Hydrochloric acidHeat at 65°-70° C for 5 hours, followed by acidification.72.7% prepchem.com
Benzilic acidAnhydrous aluminum chloride, Benzene, Hydrochloric acidReflux for 3 hours, followed by decomposition with ice and HCl.93-97% (crude), 71-81% (purified) orgsyn.org

Routes to Substituted 9H-Fluorene-9-ols and their Derivatives

Substituted 9H-fluorene-9-ols are versatile intermediates that can be further elaborated into a variety of fluorene derivatives. A common route to these compounds involves the reaction of fluorenone with organometallic reagents, such as Grignard or organolithium reagents, to introduce a substituent at the 9-position and form the corresponding tertiary alcohol.

For example, 9-(phenylethynyl)-9H-fluoren-9-ols can be synthesized and subsequently used in boron trifluoride-catalyzed reactions with various nucleophiles like 2-aminobenzamides to create highly functionalized fluorene derivatives. thieme-connect.deresearchgate.net These reactions proceed through allene (B1206475) carbocation intermediates. thieme-connect.de Furthermore, the esterification of 9-hydroxy-9H-fluorene-9-carboxylic acid with an alcohol, such as methanol in the presence of hydrogen chloride, provides a direct route to the corresponding ester derivative, for instance, 9-hydroxy-9H-fluorene-9-carboxylic acid methyl ester. prepchem.com These 9-hydroxy-9-fluorene derivatives are valuable for creating blue emissive materials. rsc.org

Formation of Fluoren-9-one as a Synthetic Precursor

Fluoren-9-one is a fundamental precursor for the synthesis of this compound and a vast array of other fluorene-based compounds. sigmaaldrich.comresearchgate.net It is a bright yellow solid that can be prepared through the oxidation of fluorene. wikipedia.org A common laboratory and industrial method is the aerobic oxidation of fluorene. wikipedia.org

Beyond direct oxidation, several modern catalytic methods have been developed for the synthesis of fluorenones. As mentioned earlier, palladium-catalyzed cyclocarbonylation of o-halobiaryls is a highly efficient method. organic-chemistry.org Additionally, rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids offers another effective route to fluorenones with various substituents. organic-chemistry.org A photocatalyzed intramolecular cyclization of biarylcarboxylic acids using triphenylphosphine (B44618) as a deoxygenating reagent also provides access to fluorenones. organic-chemistry.org

Synthetic Routes to Fluoren-9-one
MethodStarting MaterialKey Reagents/CatalystReference
Aerobic OxidationFluoreneO₂ wikipedia.org
Palladium-Catalyzed Cyclocarbonylationo-HalobiarylsPalladium catalyst, CO organic-chemistry.org
Rhodium-Catalyzed Intramolecular AcylationBiarylcarboxylic acidsRhodium catalyst organic-chemistry.org
Photocatalyzed Intramolecular CyclizationBiarylcarboxylic acidsTriphenylphosphine, Light organic-chemistry.org

Reaction Chemistry and Mechanistic Investigations of Ethyl 9h Fluorene 9 Carboxylate

Reactivity at the 9-Position of the Fluorene (B118485) Core

The reactivity at the C-9 position of the fluorene nucleus is a key feature of its chemistry, primarily due to the acidity of the methylene (B1212753) bridge protons.

Acidity of the Methylene Bridge and Carbanion Formation

The hydrogen atoms at the 9-position of the fluorene molecule are weakly acidic. The pKa of the C9-H bond in fluorene itself is approximately 22.6 in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org This acidity is a consequence of the stability of the resulting conjugate base, the fluorenyl anion. Upon deprotonation, the lone pair of electrons on the C-9 carbon is delocalized across the two benzene (B151609) rings, creating a highly stable, aromatic system. This delocalization is extensive, and the resulting fluorenyl anion is deeply colored, typically appearing intense orange. wikipedia.org

The stability of the fluorenyl carbanion is a critical factor in its formation and subsequent reactions. The planarity of the tricyclic system allows for effective overlap of the p-orbitals, leading to extensive resonance stabilization.

Nucleophilic Additions and Substitutions at C-9

The fluorenyl anion, once formed, is a potent nucleophile. wikipedia.org It can readily participate in a variety of nucleophilic addition and substitution reactions. A common reaction is alkylation, where the anion reacts with alkyl halides to form 9-alkylfluorene derivatives. For instance, the alkylation of fluorene can be achieved using alcohols in the presence of a base like t-BuOK, yielding 9-monoalkylfluorenes. rsc.org

While specific examples for ethyl 9H-fluorene-9-carboxylate are not extensively documented in readily available literature, the general principle of carbanion formation followed by nucleophilic attack is applicable. The reaction of the this compound carbanion with an electrophile would lead to the formation of a 9,9-disubstituted fluorene derivative.

Decarboxylation of fluorene-9-carboxylic acid derivatives can also occur under certain conditions, leading to the formation of the corresponding fluorene.

Transformations Involving the Ethyl Ester Functionality

The ethyl ester group in this compound is susceptible to various transformations common to esters, including transesterification and reduction.

Transesterification Reactions with Fluorene Carboxylates

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, acting as a nucleophile, attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of the original alkoxy group. To drive the equilibrium towards the desired product, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. A series of proton transfer steps followed by the elimination of the original alcohol yields the new ester. masterorganicchemistry.com

The transesterification of β-keto esters has been studied extensively, and various catalysts, including boric acid and Lewis acids like boron trifluoride diethyl etherate, have been shown to be effective. nih.gov While this compound is not a β-keto ester, the general principles of transesterification apply.

Reaction Condition Catalyst General Mechanism
BasicAlkoxide (e.g., NaOR')Nucleophilic acyl substitution
AcidicStrong acid (e.g., H₂SO₄)Protonation, nucleophilic attack, elimination

Selective Reductions of the Ester Group to Alcohol Functionalities

The ethyl ester group of this compound can be selectively reduced to the corresponding primary alcohol, 9-fluorenemethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. byjus.commasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the carbonyl carbon. The reaction typically requires an anhydrous, non-protic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The reduction of ethyl acetate (B1210297) with LiAlH₄, for instance, yields ethanol (B145695). doubtnut.comdoubtnut.com

Diisobutylaluminum hydride (DIBAL-H) is another powerful reducing agent that can be used. masterorganicchemistry.comchemistrysteps.com A key feature of DIBAL-H is its ability to partially reduce esters to aldehydes at low temperatures (typically -78 °C) with stoichiometric control. masterorganicchemistry.comadichemistry.com However, at room temperature or with an excess of the reagent, DIBAL-H will reduce esters to primary alcohols. chemistrysteps.com

The choice of reducing agent and reaction conditions allows for the selective synthesis of either the aldehyde or the alcohol from the ester.

Reducing Agent Typical Product Key Conditions
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholAnhydrous, non-protic solvent
Diisobutylaluminum Hydride (DIBAL-H)AldehydeLow temperature (-78 °C), 1 equivalent
Diisobutylaluminum Hydride (DIBAL-H)Primary AlcoholRoom temperature or excess reagent

Electrophilic Aromatic Substitution on the Fluorene Rings

The benzene rings of the fluorene core are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org The directing influence of the existing substituents on the fluorene ring system determines the position of the incoming electrophile.

In the case of this compound, the fluorene ring system itself is generally considered to be activating towards electrophilic substitution. The ethyl carboxylate group at the 9-position is an electron-withdrawing group, which would be expected to deactivate the aromatic rings to some extent.

Research on the nitration of fluorenone, a related compound, has shown that mononitration occurs selectively at the 2-position. researchgate.net Further nitration can lead to the formation of 2,7-dinitrofluorenone and 2,4,7-trinitrofluorenone under more forcing conditions. researchgate.net While not directly on the title compound, this suggests that the 2 and 7 positions are susceptible to electrophilic attack. Indeed, the synthesis of ethyl 2-nitro-9H-fluorene-9-carboxylate and ethyl 4-nitro-9H-fluorene-9-carboxylate has been reported, confirming that electrophilic substitution occurs on the fluorene rings. guidechem.comguidechem.com

Friedel-Crafts reactions, both alkylation and acylation, are fundamental methods for attaching substituents to aromatic rings. wikipedia.orgsigmaaldrich.com These reactions typically employ a strong Lewis acid catalyst, such as aluminum chloride. wikipedia.orgmasterorganicchemistry.com The acylation reaction is often preferred over alkylation due to the deactivating nature of the acyl group, which prevents multiple substitutions, and the absence of carbocation rearrangements. wikipedia.org The application of Friedel-Crafts reactions to this compound would be expected to introduce alkyl or acyl groups onto the aromatic rings, likely at the 2 and 7 positions, guided by the directing effects of the fluorene system.

Metal-Catalyzed Cross-Coupling Reactions for Fluorene Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the fluorene backbone, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While the C-9 position of this compound is already substituted, the aromatic rings of the fluorene moiety can be modified using powerful catalytic systems, typically after halogenation of the fluorene core. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are prominently used. nih.govuwindsor.ca

These reactions facilitate the synthesis of complex fluorene derivatives that are pivotal in materials science and medicinal chemistry. researchgate.netdntb.gov.ua For instance, the Suzuki-Miyaura coupling is widely employed to create biaryl structures, which are common motifs in advanced materials and pharmaceutical agents. uwindsor.ca The key advantages of this method include mild reaction conditions and the use of environmentally benign boronic acids. uwindsor.ca The Heck reaction allows for the arylation or vinylation of alkenes, offering a pathway to conjugated systems like oligo(phenylenevinylene)s. organic-chemistry.orgwikipedia.orgresearchgate.net The Sonogashira reaction provides a direct route to aryl alkynes, which are crucial intermediates in the synthesis of organic electronic materials and complex natural products. wikipedia.orgorganic-chemistry.orgnih.gov

The development of highly efficient catalysts, including those with specialized phosphine (B1218219) ligands derived from fluorene itself, has significantly broadened the scope of these transformations. nih.gov For example, 9-fluorenylphosphines have been shown to be effective ligands in the Pd-catalyzed Sonogashira, Suzuki, and Buchwald-Hartwig reactions of aryl chlorides and bromides. nih.gov A 2-sulfonated phosphonium (B103445) salt derived from 9-ethylfluorenyldicyclohexylphosphine has even been used for Suzuki couplings in water, highlighting progress toward "green" chemistry protocols. nih.gov Furthermore, palladium-catalyzed intramolecular cross-dehydrogenative coupling presents a modern approach to forming fluorene-9-carboxamides. rsc.org

Reaction TypeCatalyst/LigandSubstrate ExampleProduct TypeKey Findings & Reference
Suzuki-Miyaura Coupling Pd catalyst, 9-ethylfluorenyldicyclohexylphosphine-derived saltAryl chlorides, Arylboronic acidsBiarylsHigh efficiency (0.01-0.5 mol% catalyst) in water at 100 °C. nih.gov
Heck Reaction Palladium(II) acetate, Triphenylphosphine (B44618)Aryl halides, AlkenesSubstituted alkenesA foundational method for C-C bond formation to produce fine chemicals and drug intermediates like Naproxen. researchgate.netwikipedia.org
Sonogashira Coupling [Na2PdCl4], 9-Alkyl-9-PR2-fluoreneAryl chlorides, Terminal alkynesAryl alkynesAchieves >90% yields with 1 mol% Pd catalyst at 100-120 °C. nih.gov Copper-free conditions are possible. nih.govorganic-chemistry.org
Intramolecular C-H Arylation Palladium catalystN-(2-biphenyl)glycinamidesFluorene-9-carboxamidesProvides a direct route to fluorene-9-carboxamides via cross-dehydrogenative coupling under mild conditions. rsc.org
Annulation of Arynes Palladium catalyst2-Haloarenecarboxaldehydes, ArynesFluoren-9-onesAn efficient method for the synthesis of the fluorenone core structure. nih.gov

Mechanistic Pathways of Relevant Transformations

Elucidating the precise mechanistic pathways of reactions involving this compound is critical for optimizing reaction conditions and designing new synthetic methodologies. This involves studying the transient species, such as reaction intermediates and transition states, that govern the course of a chemical transformation. Both computational and experimental techniques are employed to gain these insights.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the electronic structure and energetics of reaction intermediates and transition states that are often difficult to observe experimentally. nih.gov DFT calculations allow for the mapping of potential energy surfaces, providing detailed information about reaction barriers and the stability of intermediates. researchgate.net

For fluorene derivatives, DFT studies have been instrumental in understanding various reaction mechanisms. For instance, computational assessments of fluorenone derivatives have explored their electrical properties and chemical stability. nih.gov In a study on the addition reaction between carbene and glycine (B1666218), DFT calculations at the B3LYP/6-311+G* level were used to identify two distinct reaction pathways, calculating the potential barriers for the isomerization of intermediates to products (25.7 kJ/mol for one pathway). researchgate.net

Theoretical studies have also shed light on the C-H bond activation of fluorenyl systems. In the case of multisite proton-coupled electron transfer (MS-PCET) in fluorenyl benzoates, computations helped to rationalize how structural changes affect the basicity of the carboxylate, the C─H bond strength, and the reorganization energy of the cleavage process. nih.gov These computational models are essential for interpreting experimental results and predicting the reactivity of new fluorene-based compounds. nih.gov

System/Reaction StudiedComputational MethodKey FindingsReference
Fluorenone Thiosemicarbazones DFT (M06/6-311G(d,p))Analysis of electronic structure, orbital stability, and nonlinear optical properties confirmed charge separation. nih.gov
Carbene + Glycine Addition DFT (B3LYP/6-311+G*)Identified two reaction pathways with intermediates (IM1, IM2) and transition states (TS1, TS2). Calculated a potential barrier of 25.7 kJ/mol for the IM1 -> Pro1 isomerization. researchgate.net
C-H activation in Fluorenyl Benzoates DFTShowed that a 3-methyl substituent increases carboxylate basicity and weakens the C-H bond, enhancing reaction rates by affecting thermochemistry rather than by compressing the proton donor-acceptor distance. nih.gov
Aerobic Oxidation of Fluorene Computational ThermodynamicsCalculated the standard Gibbs energies for the oxidation of fluorene to 9-fluorenone (B1672902) and 9-fluorenol, providing key thermodynamic parameters for these transformations. researchgate.net

The kinetic isotope effect (KIE) is a powerful experimental tool used to probe reaction mechanisms, particularly to determine whether a C-H bond is broken in the rate-determining step of a reaction. wikipedia.org By comparing the reaction rates of a substrate and its isotopically labeled (e.g., deuterium) counterpart, valuable information about the transition state can be obtained. nih.govresearchgate.net A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being cleaved during the rate-limiting step. wikipedia.org

KIE studies have been applied to various reactions involving the fluorene moiety. In the C-H bond cleavage of fluorene by nonheme oxoiron(IV) complexes, large KIE values were observed, suggesting a mechanism involving hydrogen tunneling. nih.gov The magnitude of the KIE was also found to depend on the C-H bond dissociation energy (D(C-H)) of the substrate. nih.gov

In another study, the oxidation of a 3-methyl-substituted fluorenyl benzoate (B1203000) by ferrocenium (B1229745) oxidants showed KIEs ranging from 1.3 to 2.1. nih.gov These modest values implicated the involvement of proton transfer in the rate-determining step of a multisite proton-coupled electron transfer (MS-PCET) mechanism. nih.gov Early studies on the base-catalyzed hydrolysis of esters of fluorene-9-carboxylic acid, a reaction directly related to the title compound, revealed a mechanistic change depending on the leaving group. The kinetics were consistent with an Elcb mechanism for esters with good leaving groups. Furthermore, isotopic exchange studies of fluorene labeled with deuterium (B1214612) and tritium (B154650) in liquid ammonia (B1221849) showed a kD/kT ratio of 2, indicating that the rate is controlled by the C-H bond breakage in an intermediate complex. osti.gov

ReactionIsotopic LabelingObserved KIE (kH/kD)Mechanistic ImplicationReference
C-H Oxidation by Nonheme Oxoiron(IV) Complexes Fluorene vs. 9,9-dideuteriofluorene11-13 (for weak C-H bonds)Rate-determining H-atom abstraction; large KIE suggests hydrogen tunneling. nih.gov
MS-PCET of Fluorenyl Benzoate C-H vs. C-D at C-9 position1.3 - 2.1C-H bond cleavage is part of the rate-determining step, consistent with a concerted MS-PCET mechanism. nih.gov
Isotope Exchange in Liquid Ammonia Fluorene-d2 / Fluorene-t2kD/kT = 2The rate of reaction is controlled by the cleavage of the C-H(D/T) bond in an activated complex. osti.gov
Alkaline Hydrolysis of Fluorene-9-Carboxylate Esters N/A (Rate analysis)pH-independent rate constants for ionized esterConsistent with an (E1cb)R mechanism where deprotonation precedes rate-limiting leaving group expulsion.

Advanced Spectroscopic and Structural Characterization of Ethyl 9h Fluorene 9 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton, while spin-spin coupling constants (J), measured in Hertz (Hz), reveal the connectivity between neighboring protons. ubc.ca

For fluorene (B118485) derivatives, the aromatic protons typically appear in the downfield region of the spectrum (around 7.3-7.8 ppm) due to the deshielding effect of the aromatic ring currents. researchgate.net The protons on the ethyl ester group exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a result of coupling with each other. researchgate.net For instance, in the related compound 9,9-Bis(ethoxycarbonylethyl)-9H-fluorene, the aromatic protons appear as a multiplet between 7.71 and 7.29 ppm. researchgate.net The ethyl group's methylene protons (-OCH₂CH₃) resonate as a quartet at approximately 3.9 ppm, and the methyl protons give a triplet around 1.1 ppm. researchgate.net The protons of the ethyl groups attached to the fluorene ring show distinct signals corresponding to their specific chemical environments. researchgate.net

Table 1: Illustrative ¹H NMR Data for a Fluorene Derivative: 9,9-Bis(ethoxycarbonylethyl)-9H-fluorene researchgate.net Data recorded in CDCl₃

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H 7.71-7.29 m -
-O-CH₂-CH₃ 3.94-3.88 q Not specified
-CH₂-CH₂-COO- 2.43-2.39 t Not specified
-CH₂-CH₂-COO- 1.57-1.52 t Not specified

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in a molecule typically produces a distinct signal. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (0-220 ppm), which minimizes signal overlap. wisc.edu

In Ethyl 9H-fluorene-9-carboxylate and its derivatives, the carbonyl carbon of the ester group is highly deshielded and appears far downfield, typically in the range of 169-175 ppm. mdpi.com The aromatic carbons show signals in the 120-150 ppm region. mdpi.com The sp³-hybridized carbon at the 9-position of the fluorene ring and the carbons of the ethyl group appear in the upfield region of the spectrum. For example, in Ethyl 3-oxo-1-phenyl-2,3,9,9a-tetrahydro-1H-fluorene-2-carboxylate, the ester carbonyl carbon resonates at 169.3 ppm, while the aromatic carbons appear between 117.1 and 145.0 ppm. mdpi.com The carbons of the ethyl group are found at 60.9 ppm (-OCH₂) and 13.8 ppm (-CH₃). mdpi.com

Table 2: Representative ¹³C NMR Data for a Fluorene Derivative: Ethyl 3-oxo-1-phenyl-2,3,9,9a-tetrahydro-1H-fluorene-2-carboxylate mdpi.com Data recorded in CDCl₃

Carbon Assignment Chemical Shift (δ, ppm)
C=O (ketone) 195.0
C=O (ester) 169.3
Aromatic/Alkene C 164.6, 145.0, 136.8, 135.7, 132.6, 129.1, 128.5, 127.9, 126.1, 124.0, 117.1
C-O 78.1
-O-CH₂- 60.9
Aliphatic C 60.3, 55.7, 52.5, 45.2

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, revealing ¹H-¹H connectivities within the molecule. This is crucial for tracing out spin systems, such as the ethyl group or the arrangement of protons on the fluorene rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. It provides a direct link between the proton and carbon spectra, simplifying the assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is particularly valuable for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule, such as linking the ethyl group to the carboxylate function and the carboxylate to the fluorene ring at the C9 position. researchgate.net

For example, in the analysis of a spiro-fluorene derivative, HMBC was used to assign the quaternary spiro-carbon and the carbonyl carbons by observing their long-range correlations with nearby protons. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). This typically appears in the region of 1735-1750 cm⁻¹. lumenlearning.com In the derivative 9,9-Bis(ethoxycarbonylethyl)-9H-fluorene, this peak is observed at 1736 cm⁻¹. researchgate.net Other key absorptions include:

C-O stretching vibrations of the ester group, which appear as strong bands in the 1000-1300 cm⁻¹ region. libretexts.org The derivative showed bands at 1187 and 1114 cm⁻¹. researchgate.net

Aromatic C-H stretching just above 3000 cm⁻¹. lumenlearning.com

Aromatic C=C stretching which gives rise to several bands in the 1450-1600 cm⁻¹ range. lumenlearning.com A peak at 1453 cm⁻¹ was observed for the derivative. researchgate.net

Aliphatic C-H stretching from the ethyl group, typically found just below 3000 cm⁻¹. pressbooks.pub

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
C=O (Ester) Stretch 1750-1735 lumenlearning.com
C-O (Ester) Stretch 1300-1000 libretexts.org
C-H (Aromatic) Stretch 3100-3000 lumenlearning.com
C=C (Aromatic) Stretch 1600-1450 lumenlearning.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula.

For a derivative like Ethyl 3-oxo-1-phenyl-2,3,9,9a-tetrahydro-1H-fluorene-2-carboxylate, the molecular formula is C₂₂H₂₀O₃. mdpi.com The calculated exact mass for the protonated molecule [M+H]⁺ is 333.1485. mdpi.com An ESI-HRMS experiment would yield a measured m/z value extremely close to this calculated value, thus confirming the molecular formula. mdpi.com This level of accuracy distinguishes between different formulas that might have the same nominal mass.

X-ray Crystallography for Solid-State Structure Determination

Table 4: List of Compounds Mentioned

Compound Name
This compound
9,9-Bis(ethoxycarbonylethyl)-9H-fluorene
Ethyl 3-oxo-1-phenyl-2,3,9,9a-tetrahydro-1H-fluorene-2-carboxylate
Ethyl 3-hydroxy-1-(p-tolyl)-9H-fluorene-2-carboxylate
5'-oxospiro-(fluorene-9,4'-imidazolidine)-2'-thione

Conformational Analysis and Intermolecular Interactions in Crystalline States

The presence of different functional groups introduces specific interaction patterns. For example, in 9,9-bis(hydroxymethyl)-9H-fluorene, strong intermolecular O-H···O hydrogen bonds are observed, which appear as distinct bright-red spots on the dnorm Hirshfeld surface. mdpi.com In contrast, for derivatives lacking strong hydrogen bond donors or acceptors, such as 9,9-dimethyl-9H-fluorene, the packing is primarily governed by weaker C-H···π and H···H interactions. mdpi.com The ethyl carboxylate group in this compound would be expected to participate in C—H···O interactions, similar to those observed in other fluorene derivatives containing carbonyl groups. researchgate.net

CompoundDominant Intermolecular Interactions (Contribution %)Key Supramolecular Motifs/FeaturesReference
9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehydeH···H (46.9%), O···H (27.9%), C···H (17.8%)Carene—H···O hydrogen bonds forming R22(10) motifs. nih.govresearchgate.net
9,9-bis(hydroxymethyl)-9H-fluoreneH···H (62.0%), H···C/C···H (21.6%), H···O/O···H (11.0%)Intermolecular O-H···O hydrogen bonds and C-H···π contacts. mdpi.com
9,9-dimethyl-9H-fluoreneH···H (54.9-57.7%), C···H/H···C (not specified)C-H···π interactions. mdpi.com
9,9-bis(ethoxycarbonylethyl)-9H-fluoreneC—H···O interactionsWeak intermolecular hydrogen bonding. researchgate.net

Analysis of Substituent Effects on Crystal Packing

The nature of the substituents at the C9 position and on the fluorene backbone has a profound impact on the crystal packing arrangement. The introduction of bulky alkyl groups can weaken intermolecular interactions, leading to changes in physical properties such as melting point, density, and solubility. mdpi.com For instance, the steric requirements of the ethyl groups in 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde cause an offset between adjacent molecular layers, precluding the formation of π–π stacking interactions. nih.gov

The introduction of functional groups capable of forming strong hydrogen bonds, such as hydroxyl or carboxyl groups, can lead to highly ordered, directional packing arrangements. The crystal structure of 9,9-bis(hydroxymethyl)-9H-fluorene is a prime example, where a network of O-H···O hydrogen bonds dictates the supramolecular architecture. mdpi.com In contrast, the absence of such strong interactions in 9,9-dimethyl-9H-fluorene results in a packing structure dominated by less directional van der Waals forces and C-H···π interactions. mdpi.com

Furthermore, the electronic nature of the substituents can influence the crystal packing. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution on the fluorene system, thereby affecting intermolecular electrostatic interactions. While a detailed analysis of the electronic effects of the ethyl carboxylate group on the crystal packing of the title compound is not available, it is reasonable to infer that the polar carbonyl group would play a significant role in directing the local molecular arrangement through dipole-dipole and C—H···O interactions.

Studies on related systems, such as 9-aryl-9-methyl-9H-9-silafluorenes, have shown that aryl substituents can lead to the formation of J-type aggregates through intermolecular CH–π interactions, significantly influencing the solid-state fluorescence properties. researchgate.net This highlights the intricate relationship between substituent-induced changes in crystal packing and the resulting photophysical properties of fluorene derivatives.

Substituent Type at C9Primary Influence on Crystal PackingResulting Interaction ProfileReference
Small Alkyl (e.g., Methyl)Dominated by steric effects and weak interactions.Primarily C-H···π and H···H contacts. mdpi.com
Bulky Alkyl (e.g., Ethyl, Butyl)Increased steric hindrance, potential for offsetting molecular layers.Weaker overall intermolecular interactions, potential absence of π–π stacking. mdpi.comnih.gov
Hydroxyl-containingFormation of strong, directional hydrogen bonds.O-H···O hydrogen bonding networks dominating the packing. mdpi.com
Carboxylate-containingPotential for C—H···O hydrogen bonds and dipole-dipole interactions.Directional interactions involving the carbonyl group. researchgate.net
ArylCan lead to specific aggregation through π-system interactions.CH–π interactions, potential for J- or H-aggregation influencing optical properties. researchgate.net

Synthetic Applications and Potential in Advanced Materials Science

Ethyl 9H-Fluorene-9-Carboxylate as a Versatile Synthetic Building Block

This compound is a derivative of fluorene (B118485), a polycyclic aromatic hydrocarbon. The unique structural and electronic properties of the fluorene system make its derivatives, including the ethyl carboxylate, valuable intermediates in various fields of chemical synthesis. researchgate.net The reactivity of the C-9 position, in particular, allows for a wide range of chemical modifications, establishing this compound as a versatile building block. researchgate.net

The fluorene moiety is a core structure in numerous complex organic molecules, and this compound serves as a key starting point for their synthesis. mdpi.com The C-9 proton is acidic, allowing for deprotonation and subsequent alkylation or other C-C bond-forming reactions, which is a cornerstone of its synthetic utility. researchgate.net This reactivity enables the construction of more elaborate molecular architectures.

For instance, research has demonstrated the synthesis of various 3-hydroxy-9H-fluorene-2-carboxylate derivatives starting from related fluorene precursors. mdpi.com In these multi-step sequences, which include Michael additions and Robinson annulations, the fluorene core is systematically built up and functionalized. mdpi.com Although these examples start from different precursors to build the fluorene ring itself, they highlight the chemical tractability of the fluorene skeleton and the importance of ester functionalities, like the ethyl carboxylate, in the final structure. These esters can be further hydrolyzed to carboxylic acids or converted to other functional groups, providing a handle for diversification. google.com The synthesis of various fluorene-based small molecules, polymers, and conjugated materials often involves C-C bond formation at the 9-position, underscoring the importance of intermediates like this compound. researchgate.net

Product CompoundStarting MaterialsReaction TypeReference
Ethyl 3-hydroxy-1-phenyl-4,9-dihydro-1H-fluorene-2-carboxylate2-benzylidene-1-indanone, Ethyl acetoacetate (B1235776)Michael addition, Robinson annulation mdpi.com
Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylateSubstituted 2-benzylidene-1-indanone, Ethyl acetoacetateMichael addition, Robinson annulation, Aromatization mdpi.com
9-Phenyl-9-fluorenolBromobenzene, Butyllithium, FluorenoneGrignard-type reaction orgsyn.org

The fluorene framework is recognized as a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. mdpi.com Consequently, fluorene derivatives are of significant interest in medicinal chemistry. Fluorene-9-carboxylic acid, which can be obtained from its ethyl ester, is a crucial intermediate in the production of certain antidiabetic and antiarrhythmic drugs. google.com

The synthesis of these pharmacologically active molecules often leverages the fluorene-9-carboxylate structure as a scaffold. For example, the synthesis of 9-amino-9-fluorenecarboxylic acid (Afc), a cyclic Cα,α-disubstituted glycine (B1666218) residue, is used to create conformationally constrained peptides. nih.gov These modified peptides are valuable tools for studying protein-protein interactions and for developing new therapeutics. The ability to introduce functionality at the 9-position, starting from a simple ester like this compound, is key to accessing these complex and potentially therapeutic molecules. mdpi.comguidechem.com

The most prominent application of the fluorene core in peptide synthesis is in the form of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This group is widely used in solid-phase peptide synthesis (SPPS) to temporarily block the Nα-amino group of amino acids. lsu.edunih.gov The Fmoc group is introduced onto an amino acid and is stable to the conditions of peptide bond formation but can be readily removed with a mild base, such as piperidine.

While this compound is not the direct reagent for creating the Fmoc group (which is typically Fmoc-Cl or Fmoc-OSu), it is a closely related structural precursor. The chemistry that makes the fluorene group suitable for this application—specifically the lability of the C-9 proton—is inherent to the fluorene-9-carboxylate structure. Furthermore, derivatives like 9-amino-9-fluorenecarboxylic acid (Afc) are synthesized and incorporated directly into peptide chains as unnatural amino acids to induce specific secondary structures, such as folded or helical conformations. nih.gov This demonstrates the role of fluorene-based building blocks in creating peptides with tailored three-dimensional shapes and potentially enhanced biological activity. nih.gov

Integration into Fluorene-Based Functional Materials

Fluorene and its derivatives are highly valued in materials science for their exceptional photophysical and electronic properties, including high photoluminescence quantum efficiency and good thermal stability. nih.govnih.gov These characteristics make them prime candidates for use in a variety of advanced functional materials.

Fluorene-containing compounds are cornerstone materials for organic light-emitting devices (OLEDs), particularly as blue light emitters. sigmaaldrich.comresearchgate.net The rigid, planar structure of the fluorene core provides a conjugated π-system that facilitates efficient light emission. This compound can serve as a precursor to more complex fluorene derivatives used in these applications. The carboxylate group can be transformed into other functionalities to tune the electronic properties of the molecule, such as the energy gap, which in turn affects the color and efficiency of the emitted light. nih.gov

Polymers incorporating fluorene units, known as polyfluorenes, are widely used as the light-emitting layer in polymer light-emitting diodes (PLEDs), a type of OLED. sigmaaldrich.comresearchgate.net For example, Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] is a well-known blue-emitting conjugated polymer. sigmaaldrich.com The synthesis of such polymers often starts with functionalized fluorene monomers. An intermediate like this compound could be modified and then polymerized to create materials with specific optoelectronic properties for OLED applications. nih.gov

The same electronic properties that make fluorene derivatives excellent for OLEDs also make them suitable for use as organic semiconductors. sigmaaldrich.comresearchgate.net The ability to transport charge carriers (electrons and holes) through their extended π-conjugated systems is fundamental to this application. Fluorene-based materials are used in organic field-effect transistors (OFETs) and organic solar cells. nih.govresearchgate.net

The design of high-performance organic semiconductors requires precise control over the molecular structure to optimize charge mobility and energy levels. Starting with a versatile building block like this compound allows for systematic modifications. For instance, the ester group can be used as a synthetic handle to attach different side chains or to build larger, more complex conjugated systems. These modifications can influence the material's packing in the solid state and its charge transport properties, which are critical for semiconductor performance. nih.govnih.gov Research into donor-acceptor (D-A) type molecules, where an electron-donating fluorene unit is combined with an electron-accepting unit, has shown promise for creating desirable semiconductor properties for both electrical and optical applications. researchgate.net

Contributions to Organic Photoconductors and Solar Cell Research

The fluorene scaffold is a cornerstone in the design of materials for organic electronics due to its rigid, planar structure and excellent charge-carrying capabilities. researchgate.net While direct applications of this compound in commercial devices are not extensively documented, its derivatives have demonstrated significant promise as active components in organic photoconductors and solar cells. The introduction of the ethyl carboxylate group at the C-9 position can influence the solubility and film-forming properties of the resulting materials, which are critical parameters for device fabrication. researchgate.net

Fluorene-based compounds are particularly valued as hole-transporting materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The general strategy involves modifying the fluorene core at the 2 and 7 positions with electron-donating moieties, while the 9-position is often functionalized to enhance solubility and prevent aggregation. mdpi.commdpi.com For instance, fluorene-based HTMs have been synthesized to exhibit high hole mobilities, with some derivatives reaching values significantly higher than the commonly used spiro-OMeTAD. researchgate.netrsc.org

Furthermore, fluorene derivatives are being explored as non-fullerene acceptors (NFAs) in organic solar cells. The ability to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through chemical modification is a key advantage of fluorene-based structures. This tuning allows for better matching with donor materials, leading to more efficient charge separation and reduced energy loss in solar cell devices. researchgate.net The performance of organic solar cells based on fluorene derivatives has been shown to improve with increasing molecular weight, which enhances charge carrier mobility and extraction efficiency. researchgate.net

A selection of fluorene-based materials and their performance in solar cells are highlighted in the table below:

Material TypeDerivative StructureApplicationKey Performance Metric
Hole-Transporting MaterialSpiro-BNFPerovskite Solar CellsPower Conversion Efficiency (PCE) of 23.65%
Hole-Transporting MaterialV1267 (Carbazolyl-terminated Spiro-OMeTAD analogue)Perovskite Solar CellsPCE of 18.3%
Hole-Transporting Materialsp-35 (Unsymmetrical bifluorenylidene–fluorene based)Perovskite Solar CellsPCE of 21.59%
Hole-Transporting MaterialSpiro-CZPerovskite Solar CellsPCE of 16.52% (n-i-p), 16.06% (p-i-n, dopant-free)

Design and Synthesis of Novel this compound Derivatives for Targeted Applications

The inherent versatility of the fluorene skeleton allows for the strategic design and synthesis of a vast array of derivatives with properties fine-tuned for specific applications in advanced materials science. researchgate.net

The physicochemical properties of fluorene derivatives are intrinsically linked to their molecular structure. Modifications at the C-2, C-7, and C-9 positions of the fluorene core can significantly alter the electronic and optical characteristics of the resulting compounds. mdpi.com

The introduction of substituents at the C-9 position, such as the ethyl carboxylate group, primarily influences the material's solubility and film morphology. researchgate.net By preventing the close packing of the fluorene units, these substituents can inhibit crystallization and promote the formation of stable amorphous films, which is often desirable for organic electronic devices. mdpi.com

The electronic properties, such as the HOMO and LUMO energy levels, are predominantly dictated by the substituents on the fluorene rings (positions 2 and 7). Attaching electron-donating groups, like arylamines, tends to raise the HOMO level, making the compound more suitable as a hole-transporting material. Conversely, attaching electron-withdrawing groups can lower the LUMO level, a desirable trait for electron-acceptor materials. mdpi.commdpi.com The modification of fluorene to dibenzofulvene derivatives, for example, has been shown to significantly reduce the energy gap and lower the oxidation potential, making the process more reversible. mdpi.com

The following table summarizes the impact of different substituents on the properties of fluorene derivatives:

Position of SubstitutionType of SubstituentEffect on Properties
C-9Alkyl, Aryl, Ester groupsImproves solubility, influences film morphology, prevents aggregation. researchgate.net
C-2, C-7Electron-donating groups (e.g., arylamines)Raises HOMO energy level, enhances hole-transporting properties. mdpi.com
C-2, C-7Electron-withdrawing groupsLowers LUMO energy level, enhances electron-accepting properties. mdpi.com

The targeted enhancement of material performance relies on strategic modifications of both the fluorene core and the ester functionality.

Modification of the Fluorene Core:

A primary strategy for enhancing the performance of fluorene-based materials involves the introduction of various functional groups at the 2 and 7 positions through cross-coupling reactions, such as the Suzuki or Sonogashira coupling. nih.gov This allows for the extension of the π-conjugated system and the fine-tuning of the electronic energy levels. For instance, the synthesis of symmetrical fluorene derivatives with different substituents attached via ethynyl (B1212043) linkages has been explored for OLED applications. mdpi.com

Another approach is the creation of "spiro" compounds, where two fluorene units are linked through a common C-9 carbon. This three-dimensional structure can lead to materials with high glass transition temperatures and good morphological stability, which are crucial for long-lasting devices. rsc.org

Modification of the Ester Group:

While modifications to the fluorene core are more common for tuning electronic properties, the ester group in this compound also presents opportunities for functionalization. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups. researchgate.net

For example, the carboxylic acid can be reacted with different alcohols to form a range of esters. Changing the alkyl or aryl group of the ester can impact the material's solubility in different organic solvents, which is a key consideration for solution-processed device fabrication. nih.gov While not specific to fluorene, studies on other fluorescent dyes like fluorescein (B123965) have shown that esterification can significantly alter photophysical properties such as emission maxima and quantum yields. nih.gov This principle suggests that modifying the ethyl group in this compound to other alkyl or functionalized chains could be a viable strategy to fine-tune the material's properties for specific applications. For instance, introducing polymerizable groups onto the ester side chain could lead to the formation of cross-linked films with enhanced thermal stability and solvent resistance. nih.gov

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes for Ethyl 9H-Fluorene-9-Carboxylate

The traditional synthesis of this compound typically involves a two-step process: the carboxylation of fluorene (B118485) to yield fluorene-9-carboxylic acid, followed by esterification. A common method for the initial carboxylation involves the reaction of fluorene with a strong base, such as sodium hydride or potassium ethylate, and a dialkyl carbonate like diethyl carbonate. ontosight.aiacs.org This mixture is then neutralized with an acid to produce the carboxylic acid intermediate. acs.org The subsequent esterification to the ethyl ester can be achieved through standard methods, such as Fischer esterification using ethanol (B145695) in the presence of an acid catalyst.

Future research in this area is geared towards developing more sustainable and efficient synthetic protocols. This aligns with the principles of green chemistry, which advocate for the use of renewable resources, reduction of derivatives, and the use of catalysis over stoichiometric reagents. scbt.com One avenue of exploration is the use of more environmentally benign solvents and reagents. For instance, replacing traditional volatile organic solvents with greener alternatives could significantly reduce the environmental impact of the synthesis. scbt.com

Synthetic Step Traditional Method Potential Sustainable Improvement
Carboxylation Fluorene, Diethyl Carbonate, Potassium Ethylate ontosight.aiCatalytic C-H carboxylation, Use of CO2 as a C1 source
Esterification Fluorene-9-carboxylic acid, Ethanol, H2SO4Enzymatic esterification, Solid acid catalysis
Overall Process Two-step synthesis with isolation of intermediate acs.orgOne-pot synthesis from fluorene to the ethyl ester

Exploration of Novel Reactivity and Catalytic Transformations of the Ethyl Ester Functionality

The reactivity of the fluorene moiety, particularly at the 9-position, has been extensively studied. This position is readily deprotonated to form a nucleophilic anion, which can participate in various alkylation and addition reactions. entrepreneur-cn.com However, the novel reactivity of the ethyl ester functionality in this compound remains a less explored area.

Future research could focus on leveraging the unique electronic environment of the fluorene system to influence the reactivity of the ester group. For example, transition-metal-catalyzed transformations that are typically challenging with simple aliphatic esters might be facilitated by the coordination of the metal to the aromatic fluorene core. This could open up new avenues for the functionalization of the ester group, such as cross-coupling reactions or direct C-H activation of the ethyl group.

Another area of interest is the development of catalytic methods for the selective transformation of the ester group in the presence of other functional groups that might be appended to the fluorene ring. This would enhance the utility of this compound as a versatile synthetic intermediate. For instance, the development of chemoselective reduction or amidation catalysts that specifically target the ester functionality without affecting other parts of the molecule would be highly valuable.

Advanced Computational Modeling for Predicting Chemical Behavior and Material Properties of Fluorene Esters

Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting the chemical behavior and material properties of organic molecules. nih.govscientific.net For fluorene esters like this compound, computational methods can provide valuable insights into their electronic structure, optical properties, and reactivity.

DFT calculations can be employed to determine key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov These values are crucial for predicting the electronic and optical properties of the material, such as its absorption and emission spectra, which is vital for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. scientific.netresearchgate.net By modeling the effects of different substituents on the fluorene core, researchers can rationally design new fluorene esters with tailored properties. acs.orgresearchgate.net

Furthermore, computational modeling can be used to study reaction mechanisms and predict the feasibility of novel transformations. researchgate.net For instance, the transition states of potential catalytic cycles involving the ethyl ester functionality can be calculated to guide the development of new synthetic methods. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to correlate the structural features of fluorene esters with their biological activity, aiding in the design of new drug candidates. nih.gov

Computational Method Predicted Property Relevance
Density Functional Theory (DFT) HOMO/LUMO energies, bond lengths, electronic distribution nih.goventrepreneur-cn.comPrediction of electronic and optical properties for materials science scientific.netresearchgate.net
Time-Dependent DFT (TD-DFT) UV-Vis absorption and emission spectra acs.orgresearchgate.netDesign of molecules for optoelectronic applications researchgate.net
Reaction Pathway Modeling Transition state energies, reaction mechanisms researchgate.netGuidance for the development of new synthetic routes
QSAR Correlation of structure with biological activity nih.govDesign of potential therapeutic agents

Expansion of Applications in Emerging Areas of Organic Chemistry and Materials Science

The unique photophysical properties of the fluorene core, such as high photoluminescence quantum yield and good thermal stability, have made fluorene derivatives highly attractive for applications in materials science. entrepreneur-cn.com They are widely used in the development of OLEDs, organic photovoltaics (OPVs), and chemical sensors. entrepreneur-cn.comresearchgate.net this compound serves as a key building block for the synthesis of more complex, functionalized fluorene-based materials. scbt.comcymitquimica.com

Future research will likely focus on incorporating this compound into novel material architectures. For example, it can be used to synthesize dendritic or polymeric structures with enhanced light-harvesting or charge-transporting properties. The ester functionality can also serve as an anchor point for attaching these fluorene-based chromophores to other molecules or surfaces.

In the realm of medicinal chemistry, the fluorene scaffold is recognized as a privileged structure, appearing in a variety of biologically active compounds. nih.govmdpi.com Fluorene-9-carboxylic acid and its derivatives have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. entrepreneur-cn.comgoogle.com The ethyl ester, this compound, can act as a prodrug form of the carboxylic acid, potentially improving its pharmacokinetic properties. Future work will involve the synthesis and biological evaluation of a wider range of fluorene-9-carboxylate esters to explore their therapeutic potential. The development of fluorene derivatives for targeted drug delivery systems is another promising area of research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.